molecular formula C15H21N3O B8653529 2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime

2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime

Cat. No. B8653529
M. Wt: 259.35 g/mol
InChI Key: UYPLICSTZSCVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

6-benzyl-N-methoxy-2-methyl-2,6-diazaspiro[3.4]octan-8-imine

InChI

InChI=1S/C15H21N3O/c1-17-10-15(11-17)12-18(9-14(15)16-19-2)8-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3

InChI Key

UYPLICSTZSCVEN-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CN(CC2=NOC)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

550 mg of 6-benzyl-2,6-diazaspiro[3,4]octane-8-one-O-methyloxime was added to 10 ml of ethanol and thereto 0.4 ml of acetic acid and 176 mg of paraformaldehyde were added and the resulting mixture was stirred for 30 minutes at room temperature and thereto 370 mg of sodium cyanoborohydride was added. The resulting mixture was stirred for 16 hours at room temperature, neutralized with aqueous solution of potassium carbonate and distilled under the reduced pressure and the obtained residue was added into 50 ml of dichloromethane, washed with 50 ml of water, dried with magnesium sulfate, filtered and concentrated under the reduced pressure. The residue was purified by silicagel column chromatography(methanol:normal hexane:dichloromethane=1:10:8) to give 350 mg of the titled compound(yield: 60.1%).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
176 mg
Type
reactant
Reaction Step Four
Quantity
0.4 mL
Type
solvent
Reaction Step Four
Yield
60.1%

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